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Compound of Interest

1-(6-Bromo-3-fluoropyridin-2-
Compound Name:
yl)ethanone

Cat. No.: B1444760

An In-Depth Technical Guide to 1-(6-Bromo-3-fluoropyridin-2-yl)ethanone: Properties,
Reactivity, and Applications in Synthetic Chemistry

Abstract

1-(6-Bromo-3-fluoropyridin-2-yl)ethanone (CAS No. 1016228-01-5) is a highly functionalized
heterocyclic ketone that serves as a versatile and strategic building block in modern synthetic
chemistry. Its structure is distinguished by three key reactive sites: a C6-bromo group
amenable to cross-coupling reactions, a C3-fluoro group susceptible to nucleophilic aromatic
substitution, and a C2-acetyl moiety that can undergo a range of carbonyl transformations. This
trifunctional orthogonality makes it an exceptionally valuable intermediate for the synthesis of
complex molecular scaffolds, particularly in the fields of medicinal chemistry and drug
discovery. This guide provides a comprehensive overview of its chemical properties, plausible
synthetic routes, characteristic reactivity, and strategic applications, offering field-proven
insights for researchers and drug development professionals.

Physicochemical and Spectroscopic Properties

The fundamental properties of 1-(6-Bromo-3-fluoropyridin-2-yl)ethanone are critical for its
handling, reaction setup, and characterization. It is typically supplied as a solid and should be
stored at room temperature.

Physical and Chemical Data
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The key physicochemical data for this compound are summarized in the table below.

Property Value Reference
CAS Number 1016228-01-5
Molecular Formula C7HsBrFNO
Molecular Weight 218.03 g/mol
Physical Form Solid
N , 251.8 + 40.0 °C (at 760
Boiling Point ]
mmHg, Predicted)
Flash Point 106.1 + 27.3 °C (Predicted)
MXBFVOYREPRONK-
InChl Key

UHFFFAOYSA-N

Spectroscopic Signature

Structural confirmation is paramount for ensuring the integrity of experimental outcomes. The
spectroscopic data for 1-(6-Bromo-3-fluoropyridin-2-yl)ethanone are distinctive. While raw
spectra should be consulted, the expected features are outlined below.

e 1H NMR: The proton NMR spectrum is expected to show a singlet for the acetyl methyl
protons (CHs) and two doublets in the aromatic region corresponding to the two protons on
the pyridine ring. The coupling patterns would be consistent with their relative positions and
the influence of the fluorine substituent. Spectroscopic data for this compound are available
for reference from specialized databases.[1]

e 13C NMR: The carbon spectrum will display seven distinct signals: one for the methyl carbon,
one for the carbonyl carbon, and five for the pyridine ring carbons, each influenced uniquely
by the bromine, fluorine, and acetyl substituents.

o 19F NMR: A singlet in the fluorine NMR spectrum is expected, confirming the presence of the
single fluorine atom on the pyridine ring.
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e Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for
the molecular ion peak due to the presence of a single bromine atom (approximately 1:1
ratio for 7°Br and 81Br isotopes).

Synthesis Strategy

While numerous vendors supply this reagent, understanding its synthesis provides context for
potential impurities and scale-up strategies. A plausible and efficient laboratory-scale synthesis
can be devised from commercially available precursors, such as 6-Bromo-3-fluoro-2-
formylpyridine.[2][3] This approach involves a two-step sequence: Grignard addition followed
by oxidation.

(G-Bromo-S-fIuoro-2-formylpyridine)

'

Step 1: Grignard Reaction
(MeMgBr, THF, 0 °C to RT)

[1-(6-Bromo-3-fluoropyridin-2-yl)ethanol]
(Secondary Alcohol Intermediate)

Step 2: Oxidation
(DMP or PCC, DCM)

1-(6-Bromo-3-fluoropyridin-2-yl)ethanone

Click to download full resolution via product page

Caption: Proposed two-step synthesis workflow.

Experimental Protocol: Proposed Synthesis

© 2025 BenchChem. All rights reserved. 3/12 Tech Support


https://frontierspecialtychemicals.com/product/6-bromo-3-fluoro-2-formylpyridine/
https://www.fluoropharm.com/product/885267-36-7.html
https://www.benchchem.com/product/b1444760?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1444760?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Step 1: Grignard Addition to form 1-(6-Bromo-3-fluoropyridin-2-yl)ethanol

Dissolve 6-Bromo-3-fluoro-2-formylpyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) in a
flame-dried, three-neck flask under an inert atmosphere (N2 or Ar).

e Cool the solution to 0 °C using an ice bath.

e Slowly add methylmagnesium bromide (MeMgBr, ~1.1 eq, typically 3M in diethyl ether)
dropwise via syringe, maintaining the internal temperature below 5 °C.

o Causality Insight: The slow, cooled addition is crucial to control the exothermic reaction
and prevent side reactions, such as over-addition or enolization.

» After the addition is complete, allow the reaction mixture to warm to room temperature and
stir for 1-2 hours, monitoring by TLC for the consumption of the starting aldehyde.

» Upon completion, quench the reaction by slowly adding saturated aqueous ammonium
chloride (NHa4Cl) solution at 0 °C.

o Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with
brine, dry over anhydrous sodium sulfate (Na=S0a), filter, and concentrate under reduced
pressure to yield the crude secondary alcohol intermediate.

Step 2: Oxidation to 1-(6-Bromo-3-fluoropyridin-2-yl)ethanone

» Dissolve the crude alcohol from the previous step in anhydrous dichloromethane (DCM)
under an inert atmosphere.

e Add Dess-Martin periodinane (DMP, ~1.2 eq) or pyridinium chlorochromate (PCC, ~1.5 eq)
portion-wise at room temperature.

o Expertise Note: DMP is often preferred due to its milder conditions and easier workup
compared to chromium-based oxidants like PCC, leading to higher purity products.

 Stir the reaction for 2-4 hours, monitoring by TLC.

o Upon completion, dilute the mixture with diethyl ether and quench by adding a 1:1 mixture of
saturated aqueous sodium bicarbonate (NaHCOs) and sodium thiosulfate (NazS203) to
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reduce excess DMP.

 Stir vigorously until the layers are clear. Separate the layers and extract the agueous phase
with DCM (2x).

o Combine the organic layers, dry over NazSOa, filter, and concentrate.

 Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate
gradient) to afford the pure title compound.

o Self-Validation: The final product's identity and purity must be confirmed using the
spectroscopic methods outlined in Section 1.2.

Chemical Reactivity and Synthetic Utility

The synthetic power of this molecule lies in the differential reactivity of its three functional
groups, allowing for a programmed, stepwise elaboration of the core structure.

Palladium-Catalyzed Cross-Coupling at the C6-Bromo
Position

The C-Br bond at the 6-position is an ideal handle for palladium-catalyzed cross-coupling
reactions, most notably the Suzuki-Miyaura coupling.[4] This reaction forges a new carbon-
carbon bond, enabling the introduction of a vast array of aryl, heteroaryl, vinyl, or alkyl groups.

e Mechanistic Rationale: The reaction proceeds via a well-established catalytic cycle involving
oxidative addition of the palladium(0) catalyst to the C-Br bond, transmetalation of the
organic group from an activated boronic acid or ester, and reductive elimination to yield the
product and regenerate the catalyst.[5] The choice of ligand is critical for stabilizing the
palladium catalyst and promoting efficient turnover.
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Caption: Generalized Suzuki-Miyaura catalytic cycle.
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Representative Protocol: Suzuki Coupling

e To areaction vial, add 1-(6-Bromo-3-fluoropyridin-2-yl)ethanone (1.0 eq), the desired
boronic acid or ester (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPhs)s, 2-5 mol%), and a
base (e.g., K2COs or Cs2CO0s3, 2-3 eq).

o Evacuate and backfill the vial with an inert gas (3x).

e Add a degassed solvent system (e.g., 1,4-dioxane/water or DME).

o Heat the reaction mixture at 80-100 °C for 4-16 hours, monitoring by LC-MS or TLC.
 After cooling, dilute with water and extract with an organic solvent.

 Purify via standard methods (chromatography, recrystallization).

Nucleophilic Aromatic Substitution (SNAr) at the C3-
Fluoro Position

The fluorine atom at the C3 position, while on a traditionally less reactive position of the
pyridine ring, can act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions.
[6] The reaction is significantly facilitated by the presence of the strongly electron-withdrawing
acetyl group at the ortho (C2) position, which stabilizes the transient, negatively charged
Meisenheimer intermediate. Fluorine's high electronegativity makes it an excellent leaving
group in SNAr, often superior to chlorine or bromine.[7]
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Caption: SNAr reaction pathway via a Meisenheimer intermediate.

This pathway allows for the introduction of oxygen, nitrogen, or sulfur nucleophiles, providing
access to a wide range of derivatives.[3][9]

Representative Protocol: SNAr with an Amine

» Dissolve 1-(6-Bromo-3-fluoropyridin-2-yl)ethanone (1.0 eq) and the desired amine (1.5-
2.0 eq) in a polar aprotic solvent such as DMSO or NMP.

e Add a non-nucleophilic base like diisopropylethylamine (DIPEA) or a stronger base like
K2COs (2.0 eq).
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» Heat the mixture at 80-120 °C. The reaction is often complete within hours but may require
overnight heating.

e Monitor progress by LC-MS.

» Upon completion, cool the reaction, pour it into water, and extract with an appropriate
organic solvent.

Wash, dry, and purify the product by chromatography.

Transformations of the Acetyl Group

The C2-acetyl group offers a third site for functionalization using well-established carbonyl
chemistry. This includes:

Reduction: Using agents like sodium borohydride (NaBHa4) to form the corresponding
secondary alcohol.

e Reductive Amination: A one-pot reaction with an amine and a reducing agent (e.g.,
NaBH(OACc)s3) to form a new C-N bond.

» Alpha-Halogenation: Reaction with reagents like N-bromosuccinimide (NBS) can introduce a
halogen on the methyl group, creating a new electrophilic site, as seen in analogous
structures.[10]

» Condensation Reactions: Aldol or similar condensation reactions can be performed at the
alpha-carbon under basic conditions.

Strategic Application in Drug Discovery

The true value of 1-(6-Bromo-3-fluoropyridin-2-yl)ethanone is realized when its orthogonal
reactivity is leveraged for library synthesis. A researcher can selectively functionalize one
position while leaving the others intact for subsequent reactions.
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Caption: Diversification strategy from the core scaffold.

This systematic approach allows for the rapid generation of a diverse set of analogues around

a central pyridine scaffold, which is a privileged structure in medicinal chemistry. By exploring

different substituents at each of the three positions, chemists can fine-tune properties such as

potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) profiles.

Safety and Handling

As a laboratory chemical, 1-(6-Bromo-3-fluoropyridin-2-yl)ethanone must be handled with

appropriate care. The available safety data indicates it is a hazardous substance.

Hazard Type GHS Information
Pictogram GHSO07 (Harmful)
Signal Word Warning

Hazard Statements

H302: Harmful if swallowed. H315: Causes skin
irritation. H319: Causes serious eye irritation.

H335: May cause respiratory irritation.

Precautionary Statements

P261, P280, P302+P352, P305+P351+P338

Handling Recommendations:
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» Always handle this compound in a well-ventilated chemical fume hood.

o Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat,
and chemical-resistant gloves.

e Avoid inhalation of dust and contact with skin and eyes.

 In case of accidental contact, follow standard first-aid procedures and consult the Safety
Data Sheet (SDS).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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